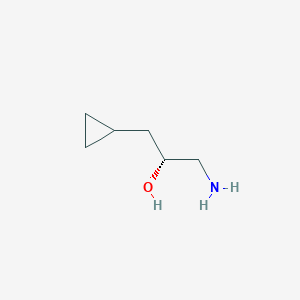

(2R)-1-amino-3-cyclopropylpropan-2-ol

Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks and Ligands in Asymmetric Catalysis

Chiral amino alcohols are a cornerstone of asymmetric synthesis, serving dual roles as both versatile building blocks and highly effective ligands for asymmetric catalysis. diva-portal.orgfrontiersin.org Their inherent chirality, derived from readily available natural sources like amino acids, provides a foundational element for the stereocontrolled synthesis of pharmaceuticals and other bioactive molecules. frontiersin.org As building blocks, they are incorporated into the carbon skeleton of target molecules, transferring their stereochemical information to create new stereocenters with high fidelity.

In the realm of asymmetric catalysis, chiral amino alcohols are precursors to a vast array of ligands that can coordinate with metal centers to create highly effective and selective catalysts. These catalysts are instrumental in a multitude of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The ability to fine-tune the steric and electronic properties of these ligands by modifying the structure of the parent amino alcohol allows for the optimization of catalytic activity and enantioselectivity for specific reactions.

Structural Characteristics and Stereochemical Purity Requirements for (2R)-1-amino-3-cyclopropylpropan-2-ol

The structure of this compound features a propanol (B110389) backbone with an amino group at the C1 position and a cyclopropyl (B3062369) group attached to the C3 position. The stereochemistry is defined as (R) at the C2 carbinol center. The presence of the three-membered cyclopropyl ring introduces significant conformational rigidity and unique electronic properties due to its inherent ring strain. This conformational constraint can be advantageous in the design of chiral ligands and in substrate-controlled diastereoselective reactions.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Chirality | (R)-configuration at C2 |

| Key Functional Groups | Primary amine (-NH₂), Secondary alcohol (-OH), Cyclopropyl ring |

Historical Development and Current Research Trajectories Involving this compound

The historical development of the synthesis of chiral amino alcohols is rich and varied, with early methods often relying on the chiral pool, particularly the reduction of natural α-amino acids. Over time, more sophisticated methods have emerged, including the asymmetric aminohydroxylation of alkenes and the stereoselective ring-opening of chiral epoxides and aziridines.

The synthesis of cyclopropane-containing amino acids and their derivatives has also seen significant advancements. Early approaches often involved multi-step sequences and lacked robust stereocontrol. google.comgoogle.com More contemporary methods focus on catalytic asymmetric cyclopropanation reactions and the diastereoselective functionalization of cyclopropyl precursors. nih.gov For instance, the diastereoselective hydrogenation of enantioenriched β-hydroxy enamines has been explored as a route to 1,3-amino alcohols. nih.gov

While a detailed historical timeline for the specific synthesis of this compound is not well-documented in publicly available literature, its development can be seen as a convergence of these two fields. Key synthetic strategies for analogous structures often involve the stereoselective addition of a cyclopropyl-containing nucleophile to a chiral amino-aldehyde or the asymmetric amination of a cyclopropyl-containing alcohol.

Current research trajectories involving structures related to this compound are focused on several key areas:

Development of Novel Synthetic Methods: The pursuit of more efficient, scalable, and highly enantioselective syntheses remains a primary focus. This includes the exploration of new catalytic systems and the use of biocatalysis to achieve high levels of stereocontrol. frontiersin.org

Application as Chiral Ligands: Researchers are actively investigating the use of cyclopropyl-containing amino alcohols as ligands in a variety of asymmetric transformations. The unique steric and electronic properties of the cyclopropyl group can lead to novel reactivity and selectivity profiles for the corresponding metal complexes.

Incorporation into Biologically Active Molecules: The cyclopropyl moiety is a known bioisostere for various functional groups and can enhance the metabolic stability and binding affinity of drug candidates. Consequently, there is growing interest in incorporating this compound and related structures into new pharmaceutical agents.

The following table outlines some of the key research findings related to the synthesis and application of chiral amino alcohols and cyclopropane-containing compounds, which are relevant to the study of this compound.

| Research Area | Key Findings |

| Asymmetric Synthesis | Development of catalytic asymmetric Simmons-Smith reactions for the preparation of chiral cyclopropyl alcohols. nih.gov |

| Stereoselective synthesis of vicinal anti-amino alcohols from N-tert-butanesulfinyl aldimines and cyclopropanols. nih.gov | |

| Ligand Development | Chiral β-amino alcohols are effective catalysts for the enantioselective addition of dialkylzinc compounds to aldehydes. |

| Biocatalysis | Engineered amine dehydrogenases can be used for the one-step synthesis of chiral amino alcohols via asymmetric reductive amination. frontiersin.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(2R)-1-amino-3-cyclopropylpropan-2-ol |

InChI |

InChI=1S/C6H13NO/c7-4-6(8)3-5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |

InChI Key |

WDIBTYAMLORTRA-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CC1C[C@H](CN)O |

Canonical SMILES |

C1CC1CC(CN)O |

Origin of Product |

United States |

Stereocontrolled Synthetic Methodologies for 2r 1 Amino 3 Cyclopropylpropan 2 Ol

Enantioselective Synthesis Strategies for (2R)-1-amino-3-cyclopropylpropan-2-ol

Achieving the desired (2R) configuration at the stereocenter of 1-amino-3-cyclopropylpropan-2-ol (B15314775) is paramount. Various enantioselective strategies have been explored to establish this chirality effectively.

Asymmetric Catalytic Reductions of Precursors

Asymmetric catalytic reduction of prochiral ketones is a powerful tool for the synthesis of chiral alcohols. In the context of this compound, this would involve the reduction of a suitable amino ketone precursor, 1-amino-3-cyclopropylpropan-2-one. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, can facilitate the stereoselective addition of a hydride to the carbonyl group, favoring the formation of the (2R)-alcohol. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

While specific examples for the direct asymmetric reduction to this compound are not extensively detailed in readily available literature, the general applicability of this method to a wide range of amino ketones suggests its potential as a viable synthetic route.

Chiral Pool Approaches Utilizing Naturally Occurring Stereocenters

The chiral pool provides a source of readily available, enantiomerically pure starting materials derived from nature. Amino acids are common chiral pool precursors for the synthesis of more complex chiral molecules. For the synthesis of this compound, a plausible chiral starting material would be a derivative of a naturally occurring amino acid, such as D-serine, which possesses the desired stereochemistry at the α-carbon relative to the amino group.

A hypothetical synthetic pathway could involve the conversion of the carboxylic acid functionality of the amino acid to a hydroxymethyl group and the introduction of the cyclopropylmethyl moiety. This approach leverages the inherent chirality of the starting material to dictate the stereochemistry of the final product.

Organocatalytic Routes for Enantiomeric Enrichment

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. For the synthesis of chiral amino alcohols, organocatalytic methods such as asymmetric aldol (B89426) or Mannich reactions can be employed to construct the carbon skeleton with high stereocontrol.

While direct organocatalytic routes to this compound are not prominently reported, the principles of organocatalysis could be applied to the synthesis of a key chiral intermediate. For instance, an asymmetric Michael addition of a nucleophile to a cyclopropyl-containing α,β-unsaturated aldehyde, catalyzed by a chiral amine, could establish the stereocenter that is subsequently converted to the desired amino alcohol.

Chemoenzymatic and Biocatalytic Pathways to Enantiopure this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as ketoreductases (KREDs) and transaminases, can exhibit exquisite enantio- and regioselectivity.

A chemoenzymatic approach to this compound could involve the enzymatic reduction of 1-amino-3-cyclopropylpropan-2-one. A screening of various KREDs would be necessary to identify an enzyme that preferentially produces the (2R)-enantiomer with high conversion and enantiomeric excess. Alternatively, a transaminase could be used for the asymmetric amination of a corresponding hydroxyketone.

Diastereoselective Synthetic Pathways to Intermediates of this compound

In cases where a racemic or prochiral precursor is used, diastereoselective reactions can be employed to introduce the desired stereochemistry by coupling with a chiral auxiliary. The resulting diastereomers can then be separated, and the auxiliary removed to yield the enantiopure product.

For instance, a racemic cyclopropyl-containing aldehyde could be reacted with a chiral amine to form a diastereomeric mixture of imines. Subsequent reduction of the imine would lead to a mixture of diastereomeric amines, which could be separated chromatographically. Cleavage of the chiral auxiliary would then afford the desired this compound.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques for this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

In the case of racemic 1-amino-3-cyclopropylpropan-2-ol, an enzymatic kinetic resolution could be employed. For example, a lipase (B570770) could be used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of enzyme, acyl donor, and solvent is critical for achieving high selectivity (E-value).

Table 1: Potential Lipases for Kinetic Resolution

| Lipase Source | Common Abbreviation |

|---|---|

| Candida antarctica Lipase B | CALB |

| Pseudomonas cepacia Lipase | PSL |

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomer. DKR combines the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. This is often achieved by using a combination of an enzyme and a metal catalyst. While specific applications of DKR for this compound are not well-documented, this powerful technique remains a highly attractive strategy for its efficient and high-yielding synthesis.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Stereoselectivity in this compound Production

The efficient synthesis of enantiomerically pure this compound is paramount for its application in pharmaceutical development. Several stereocontrolled methodologies can be envisaged for its production, each with distinct advantages and disadvantages concerning synthetic efficiency, atom economy, and stereoselectivity. A comparative analysis of these potential routes provides valuable insights for selecting the most appropriate method for large-scale production.

A number of potential synthetic strategies for this compound include:

Asymmetric Transfer Hydrogenation of α-Amino Ketones: This method involves the enantioselective reduction of a corresponding α-amino ketone precursor. Ruthenium-catalyzed asymmetric transfer hydrogenation has been shown to be highly effective for producing chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. researchgate.netacs.org The use of unprotected α-amino ketones makes this approach particularly atom-economical, avoiding the need for protection and deprotection steps. acs.org

Ring-Opening of Chiral Epoxides: The nucleophilic ring-opening of a chiral cyclopropyl-containing epoxide with an amine is a well-established route to β-amino alcohols. rroij.comopenaccessjournals.com The stereochemistry of the final product is directly controlled by the stereochemistry of the starting epoxide. The Sharpless asymmetric epoxidation is a powerful tool for generating chiral epoxides from allylic alcohols with high enantioselectivity. researchgate.netharvard.edumdpi.com While this method offers excellent stereocontrol, the regioselectivity of the epoxide opening can sometimes be a challenge. diva-portal.org

Chemoenzymatic Synthesis using Transaminases: Biocatalysis, particularly the use of transaminases, offers a highly selective and environmentally benign approach. worktribe.com An (R)-selective ω-transaminase could be employed for the asymmetric amination of a suitable α-hydroxy ketone precursor, leading to the desired (S)-β-amino alcohol with high enantiomeric excess (>99% ee) and conversions (80-99%). nih.gov This method is often performed in aqueous media under mild conditions, contributing to its green profile.

Asymmetric Cyclopropanation: An alternative strategy involves the asymmetric cyclopropanation of a suitable allylic alcohol. This can be achieved using various catalytic systems to introduce the cyclopropane (B1198618) ring with high stereocontrol. nih.gov Subsequent functional group manipulations would then be required to install the amino group and adjust the oxidation state to yield the final product.

The following interactive data table provides a comparative overview of these potential synthetic methodologies based on data from analogous reactions reported in the literature.

| Synthetic Methodology | Key Reagents/Catalysts | Typical Yields | Stereoselectivity (ee/er) | Atom Economy | Key Advantages | Key Disadvantages |

| Asymmetric Transfer Hydrogenation | Ruthenium-diamine catalyst, Formic acid/triethylamine | 86-89% acs.org | 99.6:0.4 er researchgate.netacs.org | High | High yields and enantioselectivity, no protecting groups required. acs.org | Requires specialized chiral catalysts. |

| Ring-Opening of Chiral Epoxides | Chiral epoxide, Amine nucleophile | Varies | >95% ee (from Sharpless epoxidation) harvard.edu | Moderate | Excellent stereocontrol from readily available chiral epoxides. ursa.cat | Potential for regioselectivity issues, may require multiple steps. diva-portal.org |

| Chemoenzymatic Synthesis (Transaminase) | (R)-selective ω-transaminase, Amine donor | 80-99% conversion nih.gov | >99% ee nih.gov | High | High enantioselectivity, mild reaction conditions, environmentally friendly. worktribe.comnih.gov | Substrate scope of the enzyme can be limited. worktribe.com |

| Asymmetric Cyclopropanation | Chiral catalyst (e.g., Ru, Rh, Cu), Diazo compound | Varies | High | Moderate | Direct formation of the cyclopropane ring with stereocontrol. nih.gov | May require multiple subsequent steps to achieve the final product. |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Biocatalysis and Chemoenzymatic Routes: The use of enzymes, such as transaminases and amine dehydrogenases, represents a cornerstone of green synthesis for chiral amino alcohols. nih.gov These biocatalytic methods offer several advantages:

High Selectivity: Enzymes often exhibit exceptional enantioselectivity, reducing the need for chiral auxiliaries or resolutions. mdpi.com

Mild Reaction Conditions: Enzymatic reactions typically proceed in aqueous media at ambient temperature and pressure, significantly reducing energy consumption. frontiersin.org

Reduced Waste: Biocatalytic processes can lead to higher atom economy and lower E-factors compared to traditional chemical methods. chembam.comjocpr.com The use of immobilized enzymes further enhances sustainability by allowing for catalyst recycling and continuous flow processes. researchgate.netspringernature.comnih.govbohrium.com

Atom Economy: The principle of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. jk-sci.comjocpr.com Reactions with high atom economy, such as addition and hydrogenation reactions, are preferred as they generate minimal waste. jk-sci.com For instance, the asymmetric transfer hydrogenation of an α-amino ketone to produce this compound is an atom-economical process. acs.org

Sustainable Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Green chemistry encourages the use of benign solvents like water or minimizing solvent use altogether (solvent-free conditions). rroij.com Furthermore, replacing hazardous reagents with safer alternatives is a key objective. For example, using catalytic hydrogenation instead of stoichiometric metal hydride reducing agents improves safety and reduces waste. acs.org

The following interactive data table summarizes the application of green chemistry principles to the potential synthetic routes for this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Biocatalysis | Use of transaminases or amine dehydrogenases for asymmetric amination offers high selectivity and mild, aqueous reaction conditions. nih.govnih.govfrontiersin.org |

| Atom Economy | Asymmetric transfer hydrogenation and addition reactions maximize the incorporation of reactant atoms into the final product, minimizing waste. acs.orgjk-sci.com |

| Sustainable Solvents | Chemoenzymatic methods often utilize water as a solvent. worktribe.com Solvent-free conditions can also be explored for certain reaction types. rroij.com |

| Renewable Feedstocks | While not directly applicable to the cyclopropane moiety, starting from bio-derived materials for other parts of the synthesis can improve sustainability. rsc.orgrsc.org |

| Catalysis | The use of catalytic amounts of chiral ligands or enzymes is inherently greener than stoichiometric chiral reagents. researchgate.networktribe.com Immobilized enzymes allow for catalyst reuse. springernature.combohrium.com |

By prioritizing these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and stereoselective but also environmentally responsible.

Stereochemical Integrity and Its Influence in 2r 1 Amino 3 Cyclopropylpropan 2 Ol Chemistry

Advanced Spectroscopic and Chiroptical Methods for Absolute Configuration Determination of (2R)-1-amino-3-cyclopropylpropan-2-ol

The absolute configuration of a chiral molecule is definitively determined using advanced spectroscopic techniques. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful methods for elucidating the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light by vibrational and electronic transitions, respectively. By comparing experimentally obtained spectra with those predicted from quantum mechanical calculations for a known configuration, the absolute stereochemistry can be unambiguously assigned.

For a molecule like this compound, one would expect characteristic VCD and ECD spectra based on its functional groups (amino, hydroxyl) and the chiral center at the C2 position. However, a comprehensive search of the scientific literature did not yield any specific VCD, ECD, or Optical Rotatory Dispersion (ORD) studies conducted on this particular compound. While the methodologies are well-established for similar amino alcohols, the absence of published data for this compound means that a detailed analysis of its chiroptical properties is not currently possible.

Table 1: Spectroscopic and Chiroptical Data for this compound

| Technique | Solvent | Key Spectral Features | Reference |

|---|---|---|---|

| VCD | Data Not Available | Data Not Available | Data Not Available |

| ECD | Data Not Available | Data Not Available | Data Not Available |

| ORD | Data Not Available | Data Not Available | Data Not Available |

Stereochemical Influence of the Cyclopropyl (B3062369) Moiety on the Conformation and Reactivity of this compound

The cyclopropyl group is a unique structural motif that can significantly influence the conformation and reactivity of a molecule due to its steric bulk and electronic properties. The rigid, three-membered ring restricts bond rotations and can shield one face of the molecule, thereby directing the approach of reagents in chemical reactions.

In this compound, the cyclopropyl group is expected to influence the preferred conformations around the C2-C3 bond. Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in determining the lowest energy conformers and the rotational barriers. Such studies would likely reveal intramolecular hydrogen bonding between the amino and hydroxyl groups, which, in conjunction with the steric influence of the cyclopropyl ring, would dictate the molecule's three-dimensional shape. This conformational preference would, in turn, affect the reactivity of the amino and hydroxyl groups.

However, specific conformational analysis or reactivity studies for this compound have not been reported in the available literature. General principles suggest that the cyclopropyl group would impart a degree of conformational rigidity, but without experimental or computational data, a detailed discussion remains speculative. nih.gov

Stereodivergent Synthesis from Common Achiral or Racemic Precursors to Enantiomers of this compound

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule from a single starting material. For the synthesis of both (2R)- and (2S)-1-amino-3-cyclopropylpropan-2-ol, a common strategy would involve the use of a chiral catalyst or auxiliary to control the stereochemical outcome of a key reaction.

One potential approach could be the asymmetric reduction of a suitable aminoketone precursor, where the choice of a (R)- or (S)-selective catalyst would lead to the desired enantiomer of the amino alcohol. Another strategy could involve the kinetic resolution of a racemic mixture of 1-amino-3-cyclopropylpropan-2-ol (B15314775), where an enzyme or a chiral resolving agent selectively reacts with one enantiomer, allowing for the separation of both. nih.gov

Despite the existence of these general methodologies for the synthesis of chiral amino alcohols, a specific, detailed stereodivergent synthesis route for the enantiomers of 1-amino-3-cyclopropylpropan-2-ol, including reaction conditions, yields, and enantiomeric excess values, is not described in the scientific literature.

Table 2: Representative Stereodivergent Synthesis Approaches

| Precursor | Key Reaction | Chiral Influence | Product | Reported Yield/ee | Reference |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | This compound | Data Not Available | Data Not Available |

Impact of this compound's Stereochemistry on Subsequent Reaction Pathways and Product Chiralities

Chiral amino alcohols are valuable as chiral auxiliaries and ligands in asymmetric synthesis. The stereocenter of the amino alcohol can effectively control the stereochemical outcome of reactions by directing the approach of reagents to a prochiral substrate.

If this compound were to be used as a chiral auxiliary, for instance, by forming an oxazolidinone or an imine with a carbonyl compound, its (R)-configuration would be expected to induce a specific stereochemistry in the product of a subsequent alkylation or aldol (B89426) reaction. The predictable facial selectivity would be a direct consequence of the steric hindrance imposed by the auxiliary's substituents.

However, there are no published studies demonstrating the use of this compound as a chiral auxiliary or ligand. Consequently, there is no experimental data to illustrate its impact on subsequent reaction pathways and the chirality of the resulting products.

Table 3: Hypothetical Application as a Chiral Auxiliary

| Reaction Type | Substrate | Reagent | Product Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Alkylation | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Reactivity and Derivatization Chemistry of 2r 1 Amino 3 Cyclopropylpropan 2 Ol As a Chiral Building Block

Functionalization Reactions of the Amino Group in (2R)-1-amino-3-cyclopropylpropan-2-ol

The primary amino group in this compound is a key site for molecular elaboration. Its nucleophilic character allows for a variety of transformations, although chemoselectivity can be a challenge due to the presence of the neighboring hydroxyl group.

Acylation, Alkylation, and Arylation Transformations

The primary amine of 1,2-amino alcohols can be readily acylated using acyl chlorides or anhydrides. To achieve selective N-acylation over O-acylation, it is often necessary to employ protective group strategies or to leverage the inherently higher nucleophilicity of the amine under neutral or slightly basic conditions. For instance, direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides under acidic conditions can lead to chemoselective O-acylation. nih.gov Conversely, under neutral or basic conditions, the more nucleophilic amine is expected to react preferentially.

Alkylation of the amino group can be achieved with alkyl halides. Mono-alkylation can be challenging to control due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for the synthesis of secondary amines from the primary amine and an appropriate aldehyde or ketone.

Arylation of the amino group can be accomplished through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with the amine. This reaction is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl substituents.

Table 1: Expected Functionalization Reactions of the Amino Group

| Transformation | Reagent/Catalyst | Expected Product |

| Acylation | Acyl chloride, base | N-acylated derivative |

| Alkylation | Alkyl halide, base | N-alkylated derivative |

| Reductive Amination | Aldehyde/Ketone, reducing agent | N-alkylated derivative |

| Arylation | Aryl halide, Pd catalyst, base | N-arylated derivative |

Formation of Heterocyclic Structures from the Amine Moiety

The 1,2-amino alcohol motif is a classic precursor for the synthesis of various five-membered heterocyclic rings, most notably oxazolines. rsc.orgwikipedia.org The synthesis of 2-oxazolines can be achieved through the condensation of the amino alcohol with a carboxylic acid, nitrile, or other carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org This transformation is valuable as chiral oxazolines are widely used as ligands in asymmetric catalysis. researchgate.netnih.gov For example, the reaction with a nitrile, often catalyzed by a Lewis acid such as zinc chloride, proceeds via an intermediate amidine followed by cyclization. wikipedia.org

Transformations of the Hydroxyl Group in this compound

The secondary hydroxyl group offers another site for derivatization, enabling the introduction of a variety of functional groups and the modulation of the molecule's physical and chemical properties.

Etherification, Esterification, and Oxidation Reactions

Etherification of the hydroxyl group can be performed using methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Achieving selective O-alkylation in the presence of the amino group can be accomplished by first protecting the amine, for example, as a carbamate.

Esterification of the hydroxyl group can be achieved by reaction with acyl chlorides or anhydrides. As with acylation of the amino group, chemoselectivity is a key consideration. Under acidic conditions, O-acylation is often favored. nih.gov Alternatively, protecting the more nucleophilic amino group allows for straightforward esterification of the hydroxyl group. Recent studies have also shown that certain transition metal ions, such as Cu(II), can direct the chemoselective O-acylation of 1,2-amino alcohols in aqueous media. acs.org

Oxidation of the secondary alcohol in this compound would yield the corresponding chiral aminoketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups.

Selective Derivatization of the Hydroxyl Functionality

Achieving selective derivatization of the hydroxyl group in the presence of the amino group often requires strategic manipulation of reaction conditions or the use of protecting groups. numberanalytics.com For example, silyl (B83357) ethers can be selectively formed at the hydroxyl group using silyl halides in the presence of a non-nucleophilic base. The choice of the silylating agent can influence the stability of the resulting silyl ether, allowing for its selective removal later in a synthetic sequence.

Table 2: Expected Transformations of the Hydroxyl Group

| Transformation | Reagent/Catalyst | Expected Product |

| Etherification | Alkyl halide, base (with N-protection) | O-alkylated derivative |

| Esterification | Acyl chloride, acid catalyst or with N-protection | O-acylated derivative |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | α-aminoketone |

| Silylation | Silyl halide, base | O-silylated derivative |

Chemical Transformations Involving the Cyclopropyl (B3062369) Ring of this compound

The cyclopropyl group is a strained three-membered ring that can participate in unique chemical transformations, although it is generally stable under many synthetic conditions. wikipedia.orgfiveable.me The high s-character of the C-C bonds in the cyclopropane (B1198618) ring imparts some alkene-like properties.

Ring-opening reactions of the cyclopropyl group can occur under certain conditions, typically involving strong acids, electrophiles, or radical intermediates. nih.govcore.ac.uk For example, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of a Lewis acid like AlCl3 to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org The proximity of the amino and hydroxyl groups in this compound could potentially influence the regioselectivity of such ring-opening reactions. However, in many synthetic transformations focused on the amino and hydroxyl groups, the cyclopropyl ring is expected to remain intact, serving as a stable, conformationally restricted substituent. The stability of the cyclopropyl group is a key feature that makes it an attractive substituent in drug design, as it can block sites of metabolism. hyphadiscovery.com

Ring-Opening Reactions for the Construction of Complex Scaffolds

The high ring strain of the cyclopropane moiety in derivatives of this compound makes it susceptible to ring-opening reactions under various conditions, providing a powerful tool for the construction of more elaborate molecular scaffolds. These reactions can proceed through different mechanisms, including hydrogenolysis, acid-catalyzed opening, and transition-metal-mediated pathways, leading to a variety of linear and cyclic products.

One notable example involves the synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, where a cyclopropyl-containing intermediate undergoes ring-opening with hydrobromic acid. This process converts the cyclopropyl group into a 3-bromopropyl substituent, which is subsequently used in further synthetic manipulations to form a heterocyclic ring system. rsc.org The progression of this ring-opening is dependent on factors such as the concentration of the acid, reaction time, and temperature. rsc.org

In other contexts, cyclopropanation products have been shown to be susceptible to ring-opening upon reduction with reagents like sodium borohydride (B1222165) or under acidic hydrolysis conditions. researchgate.net The regioselectivity of the ring-opening is often influenced by the electronic nature of the substituents on the cyclopropane ring and the reaction conditions employed. For instance, the presence of an adjacent hydroxyl group can direct the cleavage of the proximal C-C bond of the cyclopropane ring.

The following table summarizes representative ring-opening reactions of cyclopropane derivatives, highlighting the conditions and resulting structural motifs.

| Starting Material Type | Reagents and Conditions | Product Scaffold | Reference |

| 5-cyclopropyl-3-hydroxyisoxazole | Hydrobromic acid | 5-(3-bromopropyl)-isoxazole | rsc.org |

| Substituted cyclopropanes | Sodium borohydride or Acid hydrolysis | Acyclic alkanes | researchgate.net |

These examples underscore the utility of cyclopropane ring-opening as a strategic element in the synthesis of complex molecules, allowing for the transformation of a compact, rigid three-membered ring into a flexible, functionalized chain that can be further elaborated.

Cyclopropyl Ring Modification Strategies under Retention of Configuration

While ring-opening reactions provide access to acyclic structures, the modification of the cyclopropyl ring while preserving its three-membered structure and the stereointegrity of the chiral center is a highly desirable transformation. Such modifications allow for the fine-tuning of the steric and electronic properties of the molecule without altering its core chiral framework.

Strategies for cyclopropyl ring modification often involve the introduction of substituents onto the ring itself. This can be achieved through reactions such as metal-catalyzed C-H activation or by utilizing pre-functionalized cyclopropane precursors. For instance, the synthesis of trans-cyclopropyl β-amino acid derivatives has been accomplished with excellent enantioselectivities using a chiral (Salen)Ru(II) cyclopropanation catalyst. scilit.com This approach allows for the preparation of various carbamate-protected β-amino acid derivatives where the cyclopropane ring is an integral part of the final structure. scilit.com

Another approach involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com This methodology enables the synthesis of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing multiple stereogenic centers within the cyclopropane ring. mdpi.com The key to this strategy is the use of a chiral center within a cyclopropene (B1174273) intermediate to control the configuration of newly introduced stereocenters. mdpi.com

The following table provides examples of cyclopropyl ring modification strategies that retain the core three-membered ring structure.

| Reaction Type | Catalyst/Reagent | Key Feature | Resulting Structure | Reference |

| Asymmetric Cyclopropanation | (Salen)Ru(II) catalyst | High enantioselectivity | trans-Cyclopropyl β-amino acid derivatives | scilit.com |

| Formal Nucleophilic Substitution | Base | Diastereoselective substitution | Enantioenriched substituted cyclopropanes | mdpi.com |

These methods demonstrate the feasibility of elaborating the cyclopropyl moiety in chiral building blocks like this compound, thereby expanding the diversity of accessible structures while retaining the crucial stereochemical information.

Multicomponent Reactions and Cascade Transformations Incorporating this compound

The presence of both an amino and a hydroxyl group in this compound makes it an ideal candidate for participation in multicomponent reactions (MCRs) and cascade transformations. These processes, where multiple chemical bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

Chiral primary 1,2-amino alcohols are known to be effective organocatalysts for domino Michael-aldol reactions, leading to the formation of cyclohexanone (B45756) derivatives with high reactivity and stereoselectivity. nih.gov The bifunctional nature of the amino alcohol allows for the activation of both the nucleophile and the electrophile in the reaction sequence. nih.gov While direct examples involving this compound in such reactions are not extensively documented, its structural similarity to other effective catalysts suggests its potential in this area.

Cascade reactions that involve the formation and subsequent reaction of the cyclopropane ring are also of significant interest. For instance, chemoenzymatic strategies have been developed for the stereoselective assembly and diversification of cyclopropyl ketones. rochester.edu These ketones can then be converted into a variety of other functional groups, including α-cyclopropyl alcohols and amines, through subsequent reactions. rochester.edu This approach allows for the creation of a library of structurally diverse chiral cyclopropane-containing scaffolds from a common intermediate. rochester.edu

Furthermore, cascade reactions involving the synthesis of ortho-benzoquinone monohemiaminals via oxidative dearomatization/O-cyclization of phenols bearing an amino alcohol substituent have been shown to proceed in a stereoselective manner when a chiral amino alcohol is used. researchgate.net This highlights the potential of chiral amino alcohols to induce asymmetry in complex transformations.

The following table summarizes the types of multicomponent and cascade reactions where chiral amino alcohols play a key role.

| Reaction Type | Role of Amino Alcohol | Product Type | Key Features | Reference |

| Domino Michael-Aldol Reaction | Organocatalyst | Cyclohexanones | High stereoselectivity | nih.gov |

| Chemoenzymatic Cascade | Chiral Precursor | Diverse cyclopropane scaffolds | Stereoselective assembly and diversification | rochester.edu |

| Oxidative Dearomatization/O-cyclization | Chiral Auxiliary | ortho-Benzoquinone monohemiaminals | Stereoselective cascade | researchgate.net |

The application of this compound in such reactions holds promise for the efficient and stereocontrolled synthesis of complex and biologically relevant molecules.

Applications of 2r 1 Amino 3 Cyclopropylpropan 2 Ol and Its Derivatives in Asymmetric Synthesis

Design and Synthesis of Chiral Ligands Derived from (2R)-1-amino-3-cyclopropylpropan-2-ol for Asymmetric Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis. The this compound scaffold provides a robust framework for the development of novel ligands. The amino and hydroxyl functionalities serve as convenient handles for modification, allowing for the synthesis of a diverse library of ligands with varying steric and electronic properties. These ligands can coordinate to a metal center, creating a chiral environment that directs the approach of a substrate, ultimately leading to the preferential formation of one enantiomer of the product.

Enantioselective Hydrogenation Reactions Mediated by this compound-Based Ligands

While specific examples of ligands derived directly from this compound for enantioselective hydrogenation are not extensively documented in the available literature, the broader class of chiral β-amino alcohols has proven highly effective in this area. For instance, ruthenium complexes of chiral β-amino alcohols have been successfully employed as catalysts for the asymmetric transfer hydrogenation of N-phosphinyl ketimines. mdpi.com The rigidity of the ligand structure is crucial for achieving high enantioselectivity. mdpi.com It is conceivable that ligands derived from this compound, with its conformationally restricted cyclopropyl (B3062369) group, could offer similar or even enhanced stereocontrol in such reductions.

A general strategy in asymmetric hydrogenation involves the use of a chiral auxiliary that is catalytically formed from a propargylic amine. This auxiliary then directs a diastereoselective hydrogenation of a tetrasubstituted double bond, providing access to valuable chiral amino alcohol precursors. nih.gov

Table 1: Asymmetric Transfer Hydrogenation of N-(diphenylphosphinyl)-α-ketimine 1a using a Ruthenium Catalyst with a Chiral β-Amino Alcohol Ligand mdpi.com

| Entry | Ligand | Yield (%) | ee (%) |

| 1 | (1S,2R)-1-amino-2-indanol | 95 | 82 |

| 2 | Ligand L2 | 93 | 65 |

| 3 | Ligand L3 | 39 | 40 |

Reaction conditions: Ruthenium dimer, ligand, N-phosphinyl imine, isopropyl alcohol.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Mannich)

Derivatives of chiral amino alcohols are widely used as auxiliaries and ligands in asymmetric carbon-carbon bond-forming reactions. The predictable stereochemical outcomes make them valuable tools for the construction of complex molecules with multiple stereocenters.

In the context of asymmetric aldol reactions , chiral auxiliaries derived from amino alcohols have demonstrated excellent diastereofacial selectivity. For example, an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to provide aldol products with greater than 99% diastereomeric excess. nih.gov The chiral auxiliary is covalently attached to the substrate, directs the aldol reaction, and is subsequently cleaved to yield the desired chiral product. nih.gov

Table 2: Asymmetric Aldol Reaction of an Oxazolidinone Derived from (1S,2R)-2-aminocyclopentan-1-ol nih.gov

| Aldehyde | Diastereomeric Excess (% de) | Isolated Yield (%) |

| Benzaldehyde | >99 | 80 |

| Isobutyraldehyde | >99 | 75 |

| Cinnamaldehyde | >99 | 72 |

| Crotonaldehyde | >99 | 70 |

For asymmetric Michael additions , organocatalysts based on chiral amines and their derivatives are frequently employed. While direct application of this compound is not explicitly detailed, similar structures are used to catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds with high enantioselectivity. mdpi.com

The asymmetric Mannich reaction , another fundamental C-C bond-forming reaction, often utilizes proline and its derivatives as organocatalysts to produce chiral β-amino carbonyl compounds.

Metal-Catalyzed Asymmetric Oxidations and Reductions in the Presence of this compound Derivatives

Utilization of this compound as a Chiral Auxiliary in Stoichiometric Asymmetric Transformations

The use of this compound as a chiral auxiliary in stoichiometric asymmetric transformations is a promising strategy for the synthesis of enantiomerically pure compounds. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is then removed. nih.govscispace.com This approach has been successfully applied in asymmetric alkylations and aldol reactions using structurally similar chiral amino alcohols, achieving excellent diastereofacial selectivities. nih.gov The predictable stereocontrol and the ability to recover and reuse the auxiliary are significant advantages of this methodology.

Role of this compound in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and amino alcohols are prominent classes of organocatalysts. While the direct role of this compound as an organocatalyst is not well-documented, its structural motifs are found in effective organocatalysts for reactions such as Michael additions. mdpi.com The amine functionality can participate in enamine or iminium ion catalysis, while the hydroxyl group can be involved in hydrogen bonding interactions to organize the transition state and induce chirality.

Mechanistic Studies of Chiral Induction and Selectivity in this compound-Mediated Asymmetric Transformations

Understanding the mechanism of chiral induction is critical for the rational design of new catalysts and auxiliaries. For reactions mediated by derivatives of chiral amino alcohols, the formation of rigid, chelated transition states is often invoked to explain the observed high levels of stereoselectivity. In metal-catalyzed reactions, the ligand coordinates to the metal, creating a well-defined chiral environment. The steric and electronic properties of the ligand dictate the facial selectivity of the substrate's approach to the metal center.

In reactions involving chiral auxiliaries, the conformation of the substrate-auxiliary adduct plays a key role. For instance, in aldol reactions using oxazolidinone auxiliaries, the formation of a specific boron enolate and its subsequent reaction with an aldehyde via a chair-like transition state is proposed to account for the observed stereochemistry. nih.govsemanticscholar.org The bulky group of the auxiliary effectively shields one face of the enolate, leading to a highly selective reaction. nih.gov While specific mechanistic studies on this compound are lacking, these general principles of chiral induction are expected to apply.

Computational and Theoretical Investigations of 2r 1 Amino 3 Cyclopropylpropan 2 Ol

Conformational Analysis and Energy Landscapes of (2R)-1-amino-3-cyclopropylpropan-2-ol using Quantum Chemical Methods

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers, resulting from the rotation around its single bonds. Quantum chemical methods are employed to perform a detailed conformational analysis, identifying the most stable conformers and mapping the potential energy surface.

By systematically rotating the bonds, particularly the C-C and C-O bonds of the propanol (B110389) backbone and the bond connecting the cyclopropyl (B3062369) group, a multitude of possible conformations can be generated. The energy of each of these conformations is then calculated using methods like Hartree-Fock (HF) or more advanced post-HF methods. These calculations reveal the relative stability of each conformer, with lower energy values indicating greater stability. The results of such an analysis would typically be presented in a table listing the relative energies of the most stable conformers.

Interactive Table 1: Relative Energies of Postulated this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| A | B3LYP/6-31G(d) | 0.00 | O-C-C-N: -60, C-C-C-C(ring): 180 |

| B | B3LYP/6-31G(d) | 1.25 | O-C-C-N: 180, C-C-C-C(ring): 180 |

| C | B3LYP/6-31G(d) | 2.50 | O-C-C-N: 60, C-C-C-C(ring): -90 |

| D | B3LYP/6-31G(d) | 3.75 | O-C-C-N: -60, C-C-C-C(ring): 90 |

Note: This data is illustrative and represents the type of output from a quantum chemical conformational analysis.

The energy landscape is a visual representation of these energy calculations, plotting the energy as a function of the rotational angles (dihedral angles). This landscape reveals the energy barriers between different conformers, providing insight into the flexibility of the molecule and the likelihood of transitioning between different shapes at a given temperature.

Electronic Structure and Reactivity Predictions for this compound via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govscirp.org DFT calculations can provide a wealth of information about this compound, including the distribution of electrons, the energies of its molecular orbitals, and its reactivity profile.

A key aspect of DFT analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.comresearchgate.net

Interactive Table 2: Predicted Electronic Properties of this compound using DFT

| Property | Value (illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.3 D | Measure of the overall polarity of the molecule |

Note: This data is illustrative and represents the type of output from a DFT calculation.

Molecular Dynamics Simulations and Docking Studies of this compound in Chiral Recognition Processes

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can reveal its dynamic behavior in different environments, such as in a solvent or interacting with a biological target. These simulations can show how the molecule changes its conformation and how it interacts with surrounding molecules through forces like hydrogen bonds and van der Waals interactions.

In the context of chiral recognition, molecular docking studies are particularly valuable. Docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second molecule to form a stable complex. To understand how this compound is recognized by a chiral selector, such as an enzyme or a chiral stationary phase in chromatography, docking simulations can be performed.

These simulations would involve placing the this compound molecule into the binding site of the chiral selector and calculating the binding energy for various orientations. The results would predict the most stable binding mode and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for the chiral recognition. By comparing the docking scores and binding modes of the (2R) and (2S) enantiomers, researchers can gain insight into the mechanism of enantiomeric discrimination.

Prediction of Spectroscopic Properties (e.g., vibrational modes, electronic transitions) for Mechanistic Elucidation of this compound Reactions

Computational methods can predict the spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and elucidating reaction mechanisms. nih.govresearchgate.net

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. By comparing the calculated vibrational spectrum with an experimental one, researchers can confirm the structure of the molecule and assign specific spectral peaks to the vibrations of particular functional groups (e.g., the O-H stretch, N-H stretch, C-H stretches of the cyclopropyl group).

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the spectrum. These calculations can help to understand the electronic structure of the molecule and how it changes upon excitation.

By predicting the spectra of reactants, intermediates, and products in a chemical reaction involving this compound, computational spectroscopy can provide crucial evidence for a proposed reaction mechanism.

Interactive Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (illustrative) |

| O-H stretch | Hydroxyl | 3450 |

| N-H symmetric stretch | Amino | 3350 |

| N-H asymmetric stretch | Amino | 3280 |

| C-H stretch (cyclopropyl) | Cyclopropyl | 3050 |

| C-O stretch | Alcohol | 1050 |

Note: This data is illustrative and represents the type of output from a vibrational frequency calculation.

Emerging Research Directions and Future Perspectives on 2r 1 Amino 3 Cyclopropylpropan 2 Ol

Development of Novel and Highly Efficient Synthetic Routes for (2R)-1-amino-3-cyclopropylpropan-2-ol

The synthesis of enantiomerically pure cyclopropyl (B3062369) amino alcohols like this compound is a significant challenge that requires precise control over multiple stereocenters. Current research is geared towards developing more concise and efficient routes that avoid multi-step procedures and the use of stoichiometric chiral auxiliaries.

One promising strategy involves the catalytic asymmetric preparation of aminocyclopropyl carbinols. A tandem method has been developed that begins with the hydroboration of N-tosyl substituted ynamides to form β-amino alkenyl boranes. nih.govnih.gov Subsequent in-situ boron-to-zinc transmetalation and addition to an aldehyde, catalyzed by a chiral amino alcohol, produces a β-hydroxy enamine. This intermediate can then undergo a tandem cyclopropanation to yield aminocyclopropyl carbinols with three contiguous stereocenters in a one-pot procedure, achieving good yields (72-82%) and high enantioselectivities (76-94% ee). nih.govnih.gov

Another approach focuses on the asymmetric cyclopropanation of allylic alcohols. The zinc-mediated cyclopropanation is a key step in the synthesis of related cyclopropyl amino acids. researchgate.net More advanced methods utilize transition metal catalysts, such as chiral (Salen)Ru(II) complexes, for the asymmetric cyclopropanation of olefins, which can serve as a key step in the synthesis of trans-cyclopropyl β-amino acid derivatives. figshare.comnih.gov

Furthermore, the olefination of readily available cyclopropanone surrogates presents an expedient pathway. The addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols generates highly electrophilic alkylidenecyclopropanes. These intermediates can react in a subsequent aza-Michael reaction to afford highly enantioenriched trans-β-cyclopropyl amino acid derivatives with complete diastereocontrol. nih.gov Adapting these methodologies offers a direct and efficient route to the target compound and its analogs.

| Synthetic Strategy | Key Steps | Catalyst/Reagent | Typical Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Tandem Amino-vinylation/Cyclopropanation | Hydroboration, B-Zn Transmetalation, Aldehyde Addition, Cyclopropanation | Diethylborane, Chiral Amino Alcohol (e.g., MIB) | 72-82% | 76-94% | nih.govnih.gov |

| Asymmetric Cyclopropanation | Cyclopropanation of allylic precursors | Chiral (Salen)Ru(II) Complex | High | Excellent | figshare.comnih.gov |

| Olefination of Cyclopropanone Surrogates | Wittig Olefination, Telescopic Aza-Michael Addition | Stabilized Phosphorus Ylides | Good | High | nih.gov |

Exploration of New Asymmetric Catalytic Systems and Methodologies Utilizing this compound Derivatives

Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, frequently serving as ligands for metal-catalyzed reactions or as organocatalysts themselves. alfa-chemistry.compolyu.edu.hk The unique structure of this compound, featuring a rigid cyclopropyl moiety, makes its derivatives highly promising candidates for new catalytic systems. The conformational constraint imposed by the three-membered ring can lead to enhanced stereochemical control in catalytic transformations.

Derivatives of this amino alcohol can be employed as ligands in a variety of asymmetric reactions. For instance, chiral β-amino alcohols are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of imines, affording chiral amines with high yields and enantiomeric excess. mdpi.com Research has shown that ligands with rigid structures, such as (1S,2R)-1-amino-2-indanol, are particularly effective, suggesting that the cyclopropyl group in the target compound could similarly enhance enantioselectivity. mdpi.com

Furthermore, chiral amino alcohols are used to catalyze the enantioselective addition of organozinc reagents to aldehydes and enones. polyu.edu.hkrsc.org The development of novel ligands derived from this compound for these transformations is an active area of research. By modifying the amine or alcohol functional groups, it is possible to fine-tune the steric and electronic properties of the resulting metal complexes, optimizing them for specific substrates and reactions. The synthesis of chiral N,N'-dioxide ligands from amino alcohols has also led to efficient catalysts for scandium(III)-mediated asymmetric ring-opening reactions of cyclopropyl ketones. researchgate.netresearchgate.net

| Reaction Type | Catalyst System | Role of Amino Alcohol Derivative | Potential Advantage of Cyclopropyl Moiety | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | [RuCl2(p-cymene)]2 / Amino Alcohol | Chiral Ligand | Increased rigidity for enhanced enantioselectivity | mdpi.com |

| Enantioselective Alkylzinc Addition | Dialkylzinc / Amino Alcohol | Chiral Ligand/Catalyst | Improved stereochemical communication | polyu.edu.hkrsc.org |

| Asymmetric Ring-Opening | Sc(OTf)3 / Chiral N,N'-dioxide | Precursor to Chiral Ligand | Defined steric environment for facial selectivity | researchgate.netresearchgate.net |

Integration of this compound into the Synthesis of Advanced Functional Materials

While the primary application of chiral amino alcohols has been in asymmetric synthesis, there is growing interest in their use as building blocks for advanced functional materials. The bifunctional nature (amine and hydroxyl groups) and inherent chirality of this compound make it an attractive monomer for the synthesis of novel chiral polymers, metal-organic frameworks (MOFs), and other supramolecular structures.

Chiral amino alcohols can be incorporated into polymer backbones or as pendant groups to create chiral stationary phases for chromatography, chiral sensors, or materials with unique chiroptical properties. The rigidity of the cyclopropane (B1198618) unit can influence the secondary structure and macroscopic properties of these polymers. In the realm of MOFs, chiral amino alcohols can act as chiral ligands or templates to construct frameworks with enantioselective recognition or catalytic capabilities. Although this field is still nascent for this specific compound, the principles established with other chiral amino alcohols suggest a promising avenue for exploration. alfa-chemistry.com For example, complexes of zinc, copper, cobalt, and nickel have been synthesized with various chiral amino alcohols, indicating their utility in coordination chemistry and materials science. alfa-chemistry.com

Challenges and Future Opportunities in the Academic Research Landscape of this compound

The primary challenge in the study of this compound remains its synthesis. Developing atom-economical, scalable, and highly stereoselective routes from inexpensive starting materials is crucial for its broader application. rsc.org Overcoming the need for multi-step syntheses and achieving control over the multiple chiral centers in a single, efficient operation is a key goal. nih.govnih.gov

Future opportunities are abundant. A major direction is the expansion of the catalytic repertoire of its derivatives. Exploring their effectiveness as ligands for a wider range of transition metals (e.g., iridium, rhodium, palladium) and in different types of asymmetric reactions (e.g., C-H functionalization, cycloadditions) could uncover novel reactivities.

Another significant opportunity lies in its use as a chiral building block beyond catalysis. The incorporation of cyclopropane-containing amino acids into peptides can drastically alter their secondary structure, enhance metabolic stability, and allow for precise control over side-chain orientation. nih.gov Therefore, this compound could serve as a precursor to novel, conformationally restricted peptidomimetics with potential therapeutic applications.

Finally, the exploration of this molecule in materials science, as outlined in the previous section, represents a largely untapped frontier. The design and synthesis of new functional materials based on this unique chiral scaffold could lead to breakthroughs in areas such as enantioselective separations, sensing, and heterogeneous catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.